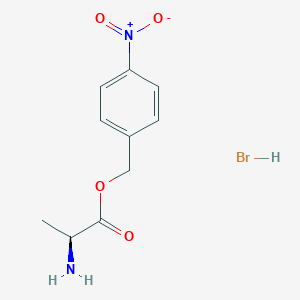

(S)-4-Nitrobencil 2-aminopropanoato bromhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a nitrobenzyl group, an amino group, and a propanoate ester, making it a versatile molecule for various chemical reactions and applications.

Aplicaciones Científicas De Investigación

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a biochemical probe in enzyme assays.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

This compound is primarily used as a reagent in the synthesis of peptides . Therefore, its primary targets would be the amino acids or peptides that it is reacting with during the synthesis process.

Mode of Action

The compound reacts with glycine to form an ethoxyacetylene and can be used to synthesize alanine-containing peptides . The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of glycine attacks the carbonyl carbon of ethoxyacetylene .

Result of Action

The primary result of this compound’s action is the synthesis of alanine-containing peptides . These peptides could have a variety of molecular and cellular effects depending on their specific structures and functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide typically involves the esterification of (S)-2-aminopropanoic acid with 4-nitrobenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The resulting ester is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of (S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of 4-aminobenzyl 2-aminopropanoate.

Reduction: Formation of 2-aminopropanoic acid and 4-nitrobenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Amino-4-bromobutyric acid hydrobromide: Similar in structure but with a bromine atom instead of a nitro group.

(S)-Methyl-2-aminopropanoate hydrochloride: Similar ester structure but with a methyl group instead of a nitrobenzyl group.

Uniqueness

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and biochemical probes.

Actividad Biológica

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide

- Molecular Formula : C10H13BrN2O4

- CAS Number : 10144-66-8

- Molecular Weight : 295.12 g/mol

The compound features a nitro group which may contribute to its biological activity, particularly in enzyme inhibition and interactions with cellular pathways.

(S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide acts primarily as an inhibitor of specific enzymes, particularly those involved in signaling pathways related to cell proliferation and inflammation. The nitro group can enhance the compound's ability to interact with target proteins, potentially leading to modifications in their activity.

Enzyme Inhibition

Research indicates that this compound may inhibit Rho kinase, an important regulator in various physiological processes such as smooth muscle contraction and cell migration. Inhibition of Rho kinase has implications for treating conditions like hypertension and cancer, where excessive cell proliferation is a concern .

Biological Activity

- Antitumor Activity : Studies have shown that (S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, mediated by the activation of caspases .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in various models. It appears to modulate cytokine production, thereby decreasing inflammatory responses .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in conditions like neurodegeneration by inhibiting oxidative stress pathways.

Case Studies and Research Findings

Several studies have documented the biological activities of (S)-4-Nitrobenzyl 2-aminopropanoate hydrobromide:

Propiedades

IUPAC Name |

(4-nitrophenyl)methyl (2S)-2-aminopropanoate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.BrH/c1-7(11)10(13)16-6-8-2-4-9(5-3-8)12(14)15;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFKXOAGURTONY-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.